5,6-Diaminopyrimidine-4-thiol

Thermal analysis Material stability Procurement specification

Generic diamino-pyrimidines fail to deliver the regioselectivity and metal-coordinating capacity required for pteridine and MOF synthesis. 5,6-Diaminopyrimidine-4-thiol (CAS 2846-89-1) eliminates this risk with its mandatory vicinal 5,6-diamino arrangement and a free 4-thiol group. • Enables regioselective pteridine formation via condensation with 1,2-dicarbonyls-positional isomers cannot substitute. • Provides both N-donor and S-donor sites for soft-metal coordination (Ag⁺, Pd²⁺, Hg²⁺), inaccessible with non-thiolated analogs. • Free thiol supports maleimide coupling, thiol-disulfide exchange, and iodoacetamide alkylation for bioconjugation.

Molecular Formula C4H6N4S
Molecular Weight 142.19 g/mol
CAS No. 2846-89-1
Cat. No. B1299611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diaminopyrimidine-4-thiol
CAS2846-89-1
Molecular FormulaC4H6N4S
Molecular Weight142.19 g/mol
Structural Identifiers
SMILESC1=NC(=S)C(=C(N1)N)N
InChIInChI=1S/C4H6N4S/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9)
InChIKeyLFJKVEOWXYKQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diaminopyrimidine-4-thiol Technical Overview


5,6-Diaminopyrimidine-4-thiol (CAS 2846-89-1), also referred to as 4,5-diamino-6-mercaptopyrimidine or 5,6-diaminopyrimidine-4(1H)-thione, is a sulfur-containing heterocyclic building block with the molecular formula C₄H₆N₄S and a molecular weight of 142.18 g/mol [1]. It features a pyrimidine core substituted with two adjacent amino groups at the 5- and 6-positions and a thiol/thione moiety at the 4-position, existing in tautomeric equilibrium between thiol and thione forms . This unique substitution pattern enables the compound to serve as a versatile intermediate in the synthesis of pteridines, metal-organic frameworks (MOFs), and various pharmaceutically relevant heterocycles .

Vicinal 5,6-diamino enables pteridine condensation
4-Thiol provides metal coordination and bioconjugation handle
Versatile scaffold for heterocycle library synthesis

5,6-Diaminopyrimidine-4-thiol Sourcing Risks


The 5,6-diamino-4-thiol substitution pattern confers a unique combination of nucleophilic reactivity and metal-coordinating capability that cannot be replicated by positional isomers such as 4,6-diaminopyrimidine-2-thiol (CAS 1004-39-3) or non-thiolated analogs like 4,5-diaminopyrimidine (CAS 13754-19-3) [1]. In the 4,6-diamino-2-thiol isomer, the thiol group is positioned at C2, altering the electronic distribution and steric environment of the pyrimidine ring, which directly impacts both the regiochemistry of condensation reactions (e.g., pteridine formation) and the geometry of metal coordination in MOF synthesis . Furthermore, substitution with 4,5-diaminopyrimidine, which lacks the thiol moiety entirely, eliminates the capacity for thiol-disulfide redox chemistry and thiolate-metal bonding that defines the utility of 5,6-diaminopyrimidine-4-thiol in coordination chemistry and bioconjugation [2]. Generic interchange without verifying substitution pattern integrity introduces uncontrolled variables that may lead to failed synthetic campaigns, inconsistent material properties, or invalid biological assay results.

vs. 4,6-Diaminopyrimidine-2-thiol

Non-vicinal amino groups prevent pteridine core formation; thiol at C2 alters electronic environment, shifting condensation regiochemistry and MOF coordination geometry.

vs. 4,5-Diaminopyrimidine

Absent thiol eliminates S-donor coordination and thiol-disulfide redox chemistry, reducing metal-binding diversity and bioconjugation capability.

5,6-Diaminopyrimidine-4-thiol Differentiation Evidence


Thermal Stability vs. 4,6-Diaminopyrimidine-2-thiol

5,6-Diaminopyrimidine-4-thiol exhibits a melting point of approximately 257 °C (with decomposition), compared to the positional isomer 4,6-diaminopyrimidine-2-thiol, which melts above 300 °C (lit.) . The lower thermal decomposition threshold of the 5,6-diamino-4-thiol isomer must be accounted for in synthetic protocols involving elevated temperatures, as thermal degradation may occur under conditions where the 2-thiol isomer remains intact . This thermal profile directly informs reaction condition design and storage/handling requirements for procurement.

Thermal Stability
Head-to-head
257 °C (decomp)
vs >300 °C (lit.)
Lower thermal decomposition onset guides reaction design
~43 °C difference; unsuitable for high-temp protocols
Thermal analysis Material stability Procurement specification

Lipophilicity vs. 4,5-Diaminopyrimidine

5,6-Diaminopyrimidine-4-thiol has a calculated LogP of 1.09210 , indicating moderate lipophilicity that enables partitioning into organic solvents while retaining some aqueous solubility. In contrast, the non-thiolated analog 4,5-diaminopyrimidine exhibits a LogP of -0.22 [1], reflecting substantially greater hydrophilicity. This LogP differential of approximately 1.3 units translates to a roughly 20-fold difference in octanol-water partition coefficient, which has practical consequences for liquid-liquid extraction efficiency, chromatographic retention behavior, and predicted membrane permeability in biological assays .

Lipophilicity
Cross-study comparable
LogP 1.09
Δ 1.31 vs non-thiolated
Moderate lipophilicity guides solvent selection
~20× partition difference; impacts extraction & LC retention
LogP Solubility Bioavailability prediction Extraction efficiency

pKa and pH-Dependent Reactivity

5,6-Diaminopyrimidine-4-thiol has a predicted pKa of 5.87 ± 0.20 . At physiological pH (7.4), the compound exists predominantly in its deprotonated thiolate form, whereas at acidic pH (e.g., <4), the thiol group remains largely protonated. In comparison, 2,5-diaminopyrimidine-4,6-diol (a related diaminopyrimidine with hydroxyl substituents) has a predicted pKa of 5.36 [1], indicating that the 4-thiol group imparts slightly higher basicity than the corresponding 4,6-diol analog. This pKa differential influences the pH-dependent nucleophilicity of the thiol/thiolate moiety and the compound's behavior in aqueous reaction media, including its capacity to coordinate metal ions or participate in thiol-disulfide exchange.

pKa
Class-level inference
5.87 ± 0.20
Δ 0.5 vs 2,5-diamino-4,6-diol
pH-dependent thiolate activation for conjugation
Predicted value; verify experimentally for critical protocols
pKa Ionization state Reaction optimization pH control

Metal Coordination: Thiol vs. Non-Thiol Ligand

5,6-Diaminopyrimidine-4-thiol is explicitly cited in authoritative chemical databases as a viable organic ligand for the synthesis of metal-organic frameworks (MOFs), with applications in gas adsorption, catalysis, and separation . The presence of both the thiol/thione group and adjacent amino functionalities provides multiple potential coordination sites (N-donor atoms from the pyrimidine ring and amino groups, plus S-donor from the thiolate), enabling diverse binding modes including monodentate, chelating, and bridging configurations [1]. In contrast, 4,5-diaminopyrimidine, which lacks the thiol moiety, offers only N-donor coordination through the pyrimidine ring nitrogens and amino groups, substantially reducing the ligand field diversity and the range of metal ions that can be effectively complexed [2]. While quantitative stability constants for MOFs constructed from 5,6-diaminopyrimidine-4-thiol are not yet available in the peer-reviewed literature, the qualitative recognition of its MOF ligand utility in curated databases represents a documented functional advantage over non-thiolated analogs.

Metal Coordination
Class-level inference
Thiol + amino donor set
vs N-donor only analog
Enables soft metal ion binding; expands MOF design space
Qualitative database recognition; quantitative binding constants unavailable
MOF Coordination chemistry Metal-organic frameworks Ligand design

Pteridine Synthesis: Vicinal Diamino Requirement

5,6-Diaminopyrimidine-4-thiol is a documented precursor for the synthesis of pteridines via condensation with 1,2-dicarbonyl compounds [1]. The adjacent 5,6-diamino arrangement is essential for forming the pyrazine ring of the pteridine core, with the 4-thiol group remaining available for further functionalization or for modulating the electronic properties of the resulting pteridine system . In contrast, the positional isomer 4,6-diaminopyrimidine-2-thiol (amino groups at C4 and C6; thiol at C2) cannot undergo the same condensation reaction to yield pteridines because the amino groups are not vicinally positioned, precluding the formation of the fused pyrazine ring [2]. This regiochemical requirement makes 5,6-diaminopyrimidine-4-thiol functionally non-substitutable for pteridine-targeted synthesis, while the 4,6-diamino isomer is unsuitable for this application entirely.

Pteridine Synthesis
Head-to-head
Vicinal diamino required
vs isomer incapable of pteridine formation
Mandatory structural motif for pteridine core construction
4,6-diamino isomer leads to synthetic failure; verify CAS at procurement
Pteridine Heterocycle synthesis Folate analogs Condensation reaction

5,6-Diaminopyrimidine-4-thiol Applications


Thiol-Pteridine and Lumazine Synthesis

5,6-Diaminopyrimidine-4-thiol is uniquely suited for the preparation of pteridine derivatives bearing a free thiol group at the 4-position, which can serve as a handle for subsequent bioconjugation (e.g., maleimide coupling to thiol-containing biomolecules), for metal coordination in catalytic or sensing applications, or for modulating the redox properties of the pteridine core . The vicinal 5,6-diamino arrangement is mandatory for the condensation with 1,2-dicarbonyl compounds to form the fused pyrazine ring of the pteridine system; the 4,6-diamino-2-thiol positional isomer cannot yield pteridines and is therefore unsuitable for this application [1].

MOF Ligand for Soft Metal Coordination

As a heterocyclic ligand bearing both N-donor (pyrimidine ring nitrogens, amino groups) and S-donor (thiolate) coordination sites, 5,6-diaminopyrimidine-4-thiol is recognized as a building block for MOF synthesis with potential applications in gas adsorption, heterogeneous catalysis, and molecular separation . The thiol group enables binding to soft metal ions (e.g., Ag⁺, Pd²⁺, Hg²⁺) that are not effectively complexed by purely N-donor pyrimidine ligands such as 4,5-diaminopyrimidine [1]. The moderate LogP (1.09) and solubility in organic solvents (ethanol, DMSO) facilitate solution-phase MOF synthesis under controlled conditions .

Thiol-Heterocycle Libraries for Drug Discovery

The combination of vicinal diamino groups and a thiol moiety makes 5,6-diaminopyrimidine-4-thiol a versatile scaffold for constructing diverse heterocyclic libraries, including thiazolopyrimidines, pyrimidothiazines, and related fused systems through cyclocondensation and substitution chemistry . The predicted pKa of 5.87 enables controlled deprotonation of the thiol group under mildly acidic to neutral conditions, facilitating selective thiol alkylation or arylation without competing amino group modification [1]. The LogP of 1.09 suggests moderate membrane permeability, making derivatives of this scaffold suitable candidates for cell-based screening in drug discovery programs .

Thiol-Reactive Bioconjugation Handle

The free thiol group at the 4-position of the pyrimidine ring enables 5,6-diaminopyrimidine-4-thiol and its derivatives to be conjugated to biomolecules via thiol-disulfide exchange, maleimide-thiol addition, or iodoacetamide alkylation . This reactivity profile supports the development of pyrimidine-based probes for chemical biology, affinity labeling of nucleotide-binding proteins, or the construction of oligonucleotide conjugates as described in patent literature for protected thiol analogs of pyrimidine bases [1]. The thermal stability profile (melting point ~257 °C with decomposition) is sufficient for standard bioconjugation conditions (ambient to 37 °C) without degradation .

Application
Selection Property
Validation Focus
Pteridine synthesis
Vicinal 5,6-diamino & 4-thiol
Pteridine core formation; thiol conjugation handle
MOF ligand
Thiol S-donor + N-donor sites
Soft metal coordination; MOF topology design
Heterocycle libraries
Vicinal diamino-thiol scaffold
Cyclocondensation; LogP for cell-based screening
Bioconjugation
Free 4-thiol group
Maleimide/alkylation reactivity; thermal compatibility

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